molecular formula C19H13N7O2S B14103320 4-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide

4-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B14103320
M. Wt: 403.4 g/mol
InChI Key: SHGQAHFVNSCMSP-UHFFFAOYSA-N
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Description

4-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound features a unique combination of a triazole ring fused with a pyridazine ring, along with a thiophene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the pyridazine ring. The thiophene moiety is then attached through a series of substitution reactions. Common reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and various catalysts to facilitate the cyclization and substitution processes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide or acetonitrile, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct interactions with molecular targets, potentially leading to novel biological activities and applications .

Properties

Molecular Formula

C19H13N7O2S

Molecular Weight

403.4 g/mol

IUPAC Name

4-oxo-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3H-phthalazine-1-carboxamide

InChI

InChI=1S/C19H13N7O2S/c27-18-12-5-2-1-4-11(12)17(23-24-18)19(28)20-10-16-22-21-15-8-7-13(25-26(15)16)14-6-3-9-29-14/h1-9H,10H2,(H,20,28)(H,24,27)

InChI Key

SHGQAHFVNSCMSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5

Origin of Product

United States

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